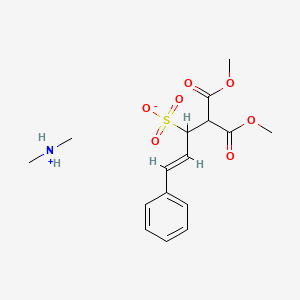![molecular formula C23H27FN4 B6003476 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission in the brain. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, the compound increases the levels of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission. This increased neurotransmission can have various effects on behavior and physiology, depending on the brain region and the specific receptors that are activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine are dependent on the brain region and the specific receptors that are activated. In general, the compound has been shown to increase dopamine neurotransmission in the brain, which can lead to various effects on behavior and physiology. For example, the compound has been shown to increase locomotor activity in rodents, which is a common measure of drug-induced behavioral activation. Additionally, the compound has been shown to increase dopamine release in the prefrontal cortex, which is a brain region that is implicated in cognitive processes such as working memory and decision making.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in lab experiments include its high selectivity and potency for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. Additionally, the compound is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and administration to avoid unwanted effects on behavior and physiology.
Orientations Futures
There are several future directions for research on 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One potential direction is to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of psychiatric disorders such as ADHD and depression. Additionally, the compound could be used to investigate the role of dopamine neurotransmission in various physiological processes, such as learning and memory, reward processing, and motor control. Finally, the compound could be used to develop new and more selective dopamine transporter inhibitors that could have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine involves the reaction of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with 2-fluorobenzylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield the final product. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been extensively studied for its potential applications in scientific research. The compound is a selective and potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. The compound has been used to investigate the neurochemical and behavioral effects of drugs of abuse, such as cocaine and amphetamines. Additionally, the compound has been used to study the potential therapeutic effects of dopamine transporter inhibitors in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4/c1-18-14-22(28-13-5-11-26-28)10-9-19(18)15-25-21-7-4-12-27(17-21)16-20-6-2-3-8-23(20)24/h2-3,5-6,8-11,13-14,21,25H,4,7,12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBDFKUTKBRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CNC3CCCN(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)

![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-[(2-chlorophenyl)imino]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6003491.png)